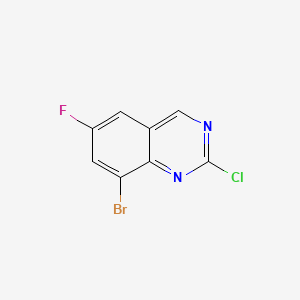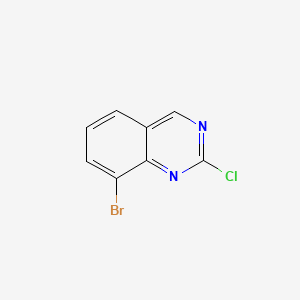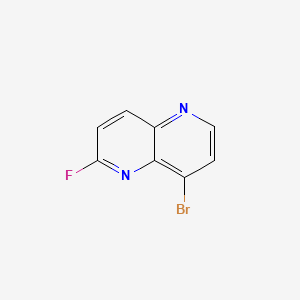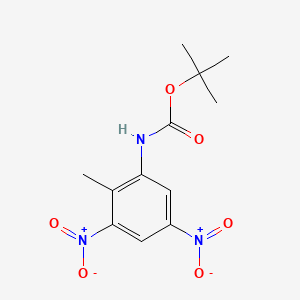
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2-methyl-3,5-dinitrophenyl)carbamate, also known as tert-butyl carbamate, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid, insoluble in water, with a molecular weight of 291.22 g/mol. Tert-butyl carbamate is used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of organic compounds, and as a ligand for metal-catalyzed reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Tert-butyl (2-methyl-3,5-dinitrophenyl)carbamate and related carbamate derivatives have been synthesized and structurally characterized, revealing intricate molecular environments and an interplay of various hydrogen bonds. This structural analysis contributes to our understanding of molecular interactions and crystal packing, forming motifs essential for multiple molecules in the asymmetric unit. Such insights are crucial in the field of crystallography and material science, as they aid in the design and synthesis of new materials with tailored properties (Das et al., 2016).
Synthesis of Biologically Active Compounds
The compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, a study described the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, utilizing asymmetric syn- and anti-aldol reactions. The synthesized compound was further converted into a potent β-secretase inhibitor, indicating its potential in the development of therapeutic agents (Ghosh et al., 2017).
Role in Synthetic Organic Chemistry
Tert-butyl (2-methyl-3,5-dinitrophenyl)carbamate and its analogs play a significant role in synthetic organic chemistry. They are used as intermediates in various synthetic methods, contributing to the production of compounds with diverse biological activities. For instance, one study highlighted a rapid synthetic method for an important intermediate, showcasing an optimized process with a notable total yield. This underlines the compound's importance in the efficient and scalable production of pharmacologically relevant molecules (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDRBUAYGVFYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152554 |
Source


|
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate | |
CAS RN |
1588441-20-6 |
Source


|
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
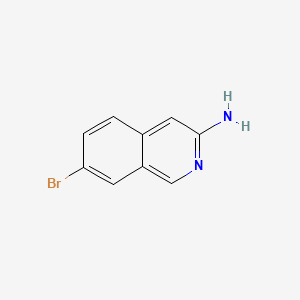
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)


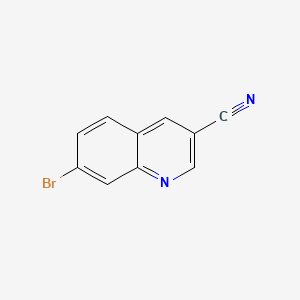
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
